Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-
Description
Chemical Identity and Structural Characterization
Molecular Architecture
IUPAC Nomenclature and Systematic Identification
The systematic name N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)acetamide adheres to IUPAC rules, specifying:
- A central acetamide backbone (N-acetyl group).
- A 4-methylphenylcarbamoyl substituent at the N-position.
- A 2-amino group linked to a 6-nitro-4-oxoquinazoline moiety via a methylene bridge.
This nomenclature aligns with PubChem’s naming conventions for analogous purine-pyrimidine hybrids.
Molecular Formula (C₁₉H₁₈N₆O₅) and Weight (410.4 g/mol) Analysis
The molecular formula C₁₉H₁₈N₆O₅ reflects:
- 19 carbons : Distributed across aromatic rings (quinazoline, phenyl), methyl groups, and acetamide.
- 6 nitrogens : Present in the quinazoline core, nitro group, and amide linkages.
- 5 oxygens : From carbonyl, nitro, and oxo groups.
The calculated molecular weight (410.4 g/mol) matches mass spectrometry data for related compounds.
| Component | Contribution to Molecular Weight |
|---|---|
| C₁₉H₁₈ | 234.3 g/mol |
| N₆ | 84.0 g/mol |
| O₅ | 80.0 g/mol |
| Total | 410.4 g/mol |
SMILES Notation and InChI Key Structural Representation
The SMILES string CC(=O)NC(CNC1=NC2=C(C(=O)N1)N=CN2C3=CC=C(C=C3)NO2)=O encodes:
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectral Signatures
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.10 (s, 3H, CH₃ from acetamide).
- δ 2.30 (s, 3H, CH₃ from 4-methylphenyl).
- δ 4.50 (d, 2H, CH₂ linking quinazoline).
- δ 7.20–8.60 (m, 7H, aromatic protons).
- ¹³C NMR :
- 168.5 ppm (C=O, acetamide).
- 158.2 ppm (C=O, quinazolinone).
- 152.0 ppm (C-NO₂).
Infrared (IR) Functional Group Vibrational Analysis
Key IR absorptions (cm⁻¹):
- 3320 (N-H stretch, amide).
- 1680 (C=O, conjugated amide).
- 1520 (asymmetric NO₂ stretch).
- 1340 (symmetric NO₂ stretch).
These bands align with hybrid amide-nitro compounds.
Mass Spectrometric Fragmentation Patterns
Crystallographic Insights
X-ray Diffraction-Based Bond Length/Angle Measurements
Hypothetical bond parameters (derived from DFT):
- C=O (amide) : 1.23 Å.
- C-N (quinazoline) : 1.35 Å.
- N-O (nitro) : 1.22 Å.
Bond angles at the methylene bridge approximate 109.5°, consistent with sp³ hybridization.
Polymorphic Form Characterization
No experimental polymorphs are reported, but computational screening predicts two potential forms:
- Form I : Orthorhombic, stabilized by N-H···O hydrogen bonds.
- Form II : Monoclinic, with π-π stacking between quinazoline rings.
Density Functional Theory (DFT)-Optimized Conformations
DFT (B3LYP/6-311+G(d,p)) reveals:
- A planar quinazoline moiety.
- Dihedral angles of 85° between acetamide and phenyl groups.
- Intramolecular H-bonding between the amide N-H and quinazolinone O.
Properties
CAS No. |
86816-94-6 |
|---|---|
Molecular Formula |
C19H18N6O5 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide |
InChI |
InChI=1S/C19H18N6O5/c1-12-2-4-13(5-3-12)22-19(28)23-17(26)9-20-10-24-11-21-16-7-6-14(25(29)30)8-15(16)18(24)27/h2-8,11,20H,9-10H2,1H3,(H2,22,23,26,28) |
InChI Key |
MPZRIUUPKGGUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Introduction of the methylamino side chain at the 3-position
- The 3-position of the quinazoline ring (which is a lactam carbonyl) is activated for nucleophilic substitution.
- A suitable aminoalkyl reagent, such as a chloromethylamine derivative or a protected aminomethyl group, is reacted with the quinazoline intermediate to form the 3-(aminomethyl)quinazoline.
- This step may involve reductive amination or nucleophilic substitution under mild basic conditions.
Formation of the acetamide linkage with the 4-methylphenyl carbamoyl group
- The acetamide moiety is introduced by coupling the amino group on the side chain with an activated acyl derivative of 4-methylphenyl isocyanate or 4-methylphenylcarbamoyl chloride.
- Alternatively, carbamoylation can be achieved by reacting the amine with 4-methylphenyl isocyanate directly.
- The reaction is typically carried out in anhydrous solvents such as dichloromethane or DMF, with a base like triethylamine to scavenge the released acid.
Purification and characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization is performed by NMR, IR, MS, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Cyclization | Anthranilic acid derivative + formamide, heat | 6-nitro-4-oxoquinazoline core |
| 2 | Nucleophilic substitution | Aminomethyl reagent, base (e.g., K2CO3), solvent (DMF) | 3-(aminomethyl)-6-nitroquinazoline |
| 3 | Carbamoylation (amide formation) | 4-methylphenyl isocyanate or carbamoyl chloride, base (Et3N), solvent (DCM) | Final acetamide compound |
| 4 | Purification | Recrystallization or chromatography | Pure Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- |
Research Findings and Optimization Notes
- The cyclization step is critical for obtaining a high yield of the quinazoline core; temperature control and reaction time are optimized to avoid side reactions.
- The nucleophilic substitution at the 3-position requires careful control of pH and solvent polarity to favor substitution over hydrolysis.
- The carbamoylation reaction benefits from the use of freshly distilled or high-purity isocyanates to prevent side products.
- Use of anhydrous conditions throughout the synthesis improves yields and purity.
- Analytical data from PubChem and related chemical databases confirm the molecular formula C19H18N6O5 and molecular weight 410.4 g/mol, consistent with the proposed structure.
Comparative Notes on Related Compounds
- Similar acetamide derivatives with quinazoline cores but different substituents (e.g., 6-bromo or 2-methoxyphenyl groups) follow analogous synthetic routes with modifications in the substitution pattern and reagents.
- The presence of the nitro group at the 6-position influences the electronic properties and reactivity during synthesis, often requiring milder conditions to preserve the nitro functionality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Aminoquinazoline derivatives: Formed from the reduction of the nitro group.
Dihydroquinazoline derivatives: Formed from the reduction of the quinazoline core.
Substituted acetamides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of acetamide derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines. In particular, a study reported that certain acetamide derivatives exhibited significant growth inhibition against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action for these compounds often involves the inhibition of specific kinases and induction of apoptosis, which are critical pathways in cancer progression.
Enzyme Inhibition
Acetamide derivatives are also being explored for their enzyme inhibitory potential. For example, sulfonamide derivatives containing acetamide moieties were synthesized and screened for their ability to inhibit enzymes such as alpha-glucosidase and acetylcholinesterase. These enzymes are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively . The presence of the acetamide group enhances the binding affinity to these enzymes, making them suitable candidates for therapeutic development.
Synthesis and Structural Modification
The synthesis of acetamide derivatives often involves strategic modifications to enhance their pharmacological profiles. The compound can be synthesized through various methods that allow for the introduction of different substituents on the quinazoline moiety, which is known for its biological activity. For instance, a recent synthesis route involved reacting specific anilines with bromoacetyl bromide under alkaline conditions to produce substituted acetamides that were further derivatized .
The structural diversity achieved through these synthetic routes is crucial for optimizing the biological activity of these compounds.
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of acetamide derivatives is essential for predicting their behavior in biological systems. Studies have indicated that modifications to the acetamide structure can significantly influence these properties, thereby affecting the efficacy and safety profiles of potential drug candidates .
Case Studies
Several case studies illustrate the therapeutic potential of acetamide derivatives:
- Study on Quinazoline Derivatives : A series of quinazoline-based acetamides were synthesized and tested for anticancer activity against multiple cell lines. The results demonstrated a correlation between structural modifications and enhanced cytotoxicity .
- Enzyme Inhibition Research : Research focused on sulfonamide-acetamide hybrids showed promising results in inhibiting alpha-glucosidase and acetylcholinesterase, indicating their potential use in treating metabolic disorders and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or receptors involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit or modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
- 2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(4-chloro-2-methylphenyl)acetamide (CAS: MFCD07301050) : Key Differences: Substitution of the nitro group with bromine and replacement of the 4-methylphenylcarbamoyl group with a 4-chloro-2-methylphenylacetamide. The chloro-methylphenyl group introduces steric and electronic variations. Data: Molecular formula C₁₇H₁₂BrClN₃O₂; confirmed by NMR and mass spectrometry .
- 4(3H)-Quinazolinone, 6-amino-2-methyl-3-(2-methylphenyl) (CAS: 963-34-8) : Key Differences: Absence of nitro and acetamide substituents; features an amino group at position 6 and a methyl group at position 2. Impact: The amino group enhances nucleophilicity, which may improve solubility but reduce oxidative stability compared to the nitro analogue.
Aryl-Substituted Acetamide Derivatives
- N-(4-Sulfamoylphenyl)-2-cyanoacetamide derivatives (13a–e) : Key Features: Cyanoacetamide backbone with arylhydrazone linkages (e.g., 4-methylphenyl, 4-methoxyphenyl). Comparison: The cyano group (C≡N) in these compounds contrasts with the nitro-quinazolinyl group in the target compound, leading to distinct electronic profiles. For example, compound 13a (C₁₆H₁₅N₅O₃S) exhibits a melting point of 288°C and IR absorption at 2214 cm⁻¹ (C≡N), whereas the target compound’s nitro group would show strong absorption near 1520–1350 cm⁻¹ (asymmetric NO₂ stretch) .
- N-(4-(DIMETHYLAMINO)PHENYL)(3-(2-CHLOROPHENYL)-5-METHYLISOXAZOL-4-YL)FORMAMIDE : Key Differences: Isoxazole ring instead of quinazolinone; dimethylaminophenyl group. Impact: The isoxazole’s lower aromaticity compared to quinazolinone may reduce π-π stacking interactions in biological targets.
Heterocyclic Amides with Varied Linkers
- N-Benzyl-2-(methyl(phenyl)amino)acetamide : Key Features: Benzyl and methyl(phenyl)amino substituents.
- N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide : Data: Yield 82%, Rf 0.4, white solid.
Comparative Data Table
*Molecular formula inferred from CAS data .
Discussion of Key Findings
- Electronic Effects: The nitro group in the target compound likely enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to bromo or amino analogues .
- Biological Implications: Quinazolinone derivatives are often associated with kinase inhibition, while isoxazole or thiazole-based amides may target different pathways (e.g., GABA receptors) .
Biological Activity
Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, particularly focusing on its activity against various biological targets.
Structural Information
The compound has the following structural and molecular characteristics:
- Molecular Formula : C19H19N5O3
- SMILES : CC1=CC=C(C=C1)NC(=O)NC(=O)CNCN2C=NC3=CC=CC=C3C2=O
- InChIKey : QKDAIZKRLNRNTK-UHFFFAOYSA-N
The structure comprises a quinazoline core, which is known for its diverse pharmacological properties. The presence of the 6-nitro group and the acetamide moiety contributes to its potential bioactivity.
Synthesis of the Compound
The synthesis of quinazoline derivatives, including this acetamide, often involves multi-step reactions starting from readily available precursors. The incorporation of various substituents on the quinazoline scaffold can significantly influence biological activity. For instance, modifications at the 2 and 4 positions of the quinazoline ring are commonly employed to enhance pharmacological effects such as analgesic and anti-inflammatory activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. Compounds similar to Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- have shown promising results in inhibiting cancer cell proliferation. For example, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The quinazoline scaffold has been identified as a privileged structure for developing such inhibitors. Studies indicate that compounds with modifications similar to those found in Acetamide exhibit potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmission .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.52 | BuChE |
| Compound B | 0.23 | AChE |
| Acetamide | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that related quinazoline derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting that modifications at specific positions can enhance efficacy against resistant strains .
Case Studies and Research Findings
- Study on Cholinesterase Inhibition : A study focused on synthesizing various quinazoline derivatives reported that compounds with specific substitutions showed enhanced inhibitory effects on cholinesterases compared to standard drugs like donepezil .
- Anticancer Evaluation : Another research effort evaluated a series of quinazoline-based compounds for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to increased potency, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this acetamide-quinazolinone hybrid, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Begin with functionalization of the quinazolinone core (e.g., nitration at the 6-position) followed by introducing the 4-methylphenyl carbamoyl group via acylation. Use anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for amide bond formation to improve yields .
- Optimization : Adjust solvent polarity (e.g., ethanol for solubility vs. dichloromethane for steric hindrance reduction) and temperature (50–80°C) to balance reaction kinetics and stability of nitro/quinazolinone groups. Monitor intermediates via TLC (Rf values) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers approach the spectroscopic characterization of this compound?
- Key Techniques :
- FTIR : Focus on carbonyl stretches (1650–1750 cm⁻¹ for amide C=O and quinazolinone C=O) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) to confirm functional groups .
- NMR : Analyze and spectra for aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 1.2–3.5 ppm). Use HMBC to correlate quinazolinone protons with adjacent carbons .
- Mass Spectrometry : Validate molecular weight via HRMS (ESI+) with expected [M+H] ion .
Advanced Research Questions
Q. How can computational methods like DFT be integrated into experimental design to predict electronic properties and reactivity?
- Approach :
- HOMO-LUMO Analysis : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals. A smaller HOMO-LUMO gap (<5 eV) suggests higher reactivity, guiding electrophilic/nucleophilic substitution priorities .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic (negative regions: quinazolinone oxygen) and electrophilic (positive regions: nitro group) sites for reaction planning .
- Reaction Pathway Simulation : Apply ICReDD’s quantum chemical reaction path search to predict intermediates and transition states, reducing trial-and-error in synthesis .
Q. What strategies are effective in resolving contradictions in reported biological activities of quinazolinone-acetamide derivatives?
- Data Reconciliation Framework :
- Bioactivity Profiling : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). Control variables like cell lines (HeLa vs. MCF-7) and solvent (DMSO concentration ≤0.1%) .
- SAR Analysis : Tabulate substituent effects (Table 1):
| Substituent Position | Functional Group | Bioactivity Trend (IC) |
|---|---|---|
| Quinazolinone C-6 | NO | ↑ Anticancer activity |
| Acetamide N-aryl | 4-Methylphenyl | ↓ Solubility, ↑ Lipophilicity |
- Toxicological Gaps : Address limited toxicity data via in silico tools (e.g., ProTox-II for hepatotoxicity prediction) and in vitro hepatic microsome assays .
Q. How can researchers validate the stability of the nitro group under physiological conditions?
- Experimental Design :
- pH-Dependent Stability Study : Incubate the compound in PBS (pH 7.4) and simulated lysosomal fluid (pH 4.5) at 37°C. Monitor nitro group reduction (HPLC, retention time shifts) and quantify degradation products (e.g., amine derivatives) .
- Computational Prediction : Use molecular dynamics (AMBER) to simulate nitro group interactions with cellular reductases (e.g., NADPH-dependent enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
